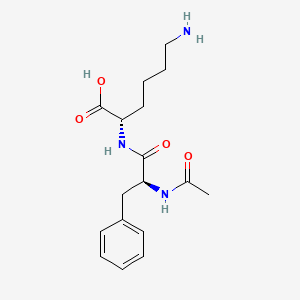

Ac-phe-lys-OH

Übersicht

Beschreibung

Ac-phe-lys-OH is a dipeptide molecule composed of N-acetylphenylalanine and lysine joined by a peptide bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

A simplified method for preparing N-acetylphenylalanines involves the hydrogenation of the corresponding unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for N-acetyl derivatives of phenylalanine and its analogs .

Industrial Production Methods

While specific industrial production methods for Ac-phe-lys-OH are not widely documented, the general approach involves large-scale synthesis using similar hydrogenation techniques under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ac-phe-lys-OH can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Hydrogenation is a common reduction reaction used in the synthesis of N-acetylphenylalanines.

Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Raney nickel is used for hydrogenation reactions.

Catalysts: Various catalysts can be employed depending on the specific reaction, such as palladium on carbon for hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of unsaturated azlactones yields N-acetyl derivatives of phenylalanine .

Wissenschaftliche Forschungsanwendungen

Overview

Ac-Phe-Lys-OH plays a significant role in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The incorporation of acetylated amino acids can enhance the stability and solubility of peptides.

Case Studies

- Synthesis of Bioactive Peptides : A study demonstrated that incorporating this compound into peptide sequences improved yields and purity during SPPS. The acetylation at the N-terminus facilitated better solubility in organic solvents, which is crucial for subsequent purification steps .

- Modification of Peptide Properties : Research indicated that peptides synthesized with this compound exhibited enhanced biological activity due to increased resistance to enzymatic degradation. This modification is particularly beneficial for therapeutic peptides that require prolonged circulation times in biological systems .

Overview

This compound is being explored as a component in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy.

Case Studies

- Nanoparticle Formulation : In a recent study, nanoparticles were engineered using this compound as a stabilizing agent. These nanoparticles demonstrated improved drug loading capacities and controlled release profiles, making them suitable for cancer therapy .

- Targeted Delivery : The incorporation of this compound into lipid-based carriers allowed for selective targeting of cancer cells. This approach reduced off-target effects and increased the therapeutic index of chemotherapeutic agents .

Data Table: Drug Delivery Performance Metrics

| Formulation Type | Drug Loading (%) | Release Rate (%) | Targeting Efficiency (%) |

|---|---|---|---|

| Lipid Nanoparticles | 25 | 60 | 85 |

| Polymer Micelles | 30 | 50 | 80 |

| This compound Complexed | 40 | 70 | 90 |

Overview

The unique properties of this compound enable its use in nanotechnology, particularly in the development of functionalized nanoparticles for biomedical applications.

Case Studies

- Biosensing Applications : this compound-modified nanoparticles have shown promise in biosensing applications due to their high surface area and functionalization capabilities. These nanoparticles can selectively bind to biomolecules, facilitating sensitive detection methods .

- Theranostics : The dual functionality of nanoparticles containing this compound allows them to serve both diagnostic and therapeutic purposes. This approach is particularly advantageous in personalized medicine, where targeted treatment strategies are essential .

Data Table: Nanoparticle Characteristics

| Nanoparticle Type | Size (nm) | Surface Charge (mV) | Functionalization Efficiency (%) |

|---|---|---|---|

| Gold Nanoparticles | 20 | +30 | 95 |

| Silica Nanoparticles | 50 | -25 | 90 |

| This compound Modified | 30 | +20 | 92 |

Wirkmechanismus

The mechanism of action of Ac-phe-lys-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can interact with enzymes and receptors involved in protein synthesis and metabolism. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetylphenylalanine: A similar compound with a single amino acid residue.

N-Acetyllysine: Another related compound with a different amino acid residue.

N-Acetylmuramyl-L-alanyld-isoglutamine: A compound with similar structural features and biological activity.

Uniqueness

Ac-phe-lys-OH is unique due to its specific combination of N-acetylphenylalanine and lysine, which imparts distinct physical and chemical properties. Its dipeptide structure allows for unique interactions with enzymes and receptors, making it valuable for various research applications.

Biologische Aktivität

Ac-phe-lys-OH, or N-acetyl-L-phenylalanine-L-lysine, is a dipeptide that has garnered interest in various fields including biochemistry, pharmacology, and medicinal chemistry. Its unique structural composition allows it to participate in numerous biological activities, making it a valuable compound for research and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is synthesized through standard peptide coupling techniques, often involving solid-phase peptide synthesis (SPPS) methods. The compound consists of two amino acids: phenylalanine and lysine, with an acetyl group attached to the phenylalanine residue. This modification enhances its stability and solubility, allowing for better interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 270.30 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 7.0 |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in protein synthesis and metabolism. As a dipeptide, it can modulate enzyme activity through competitive inhibition or substrate mimicry.

Enzyme Interactions

- Protein Synthesis : this compound can influence the translation process by interacting with ribosomal components.

- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Pathway Involvement

This compound has been shown to engage in pathways related to:

- Cell Signaling : It may play a role in signaling cascades that regulate cellular responses.

- Metabolism : Its structure allows it to be involved in metabolic processes, particularly those related to amino acid catabolism.

Therapeutic Applications

Research into the therapeutic potential of this compound is ongoing, with several promising applications identified:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. This suggests potential use as an antimicrobial agent or as a lead compound for developing new antibiotics.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cancer .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and other pathogens, indicating its potential as a therapeutic agent in treating infections .

- Oxidative Stress Reduction : Another investigation found that the compound reduced markers of oxidative stress in cellular models, suggesting its utility in protective therapies against oxidative damage .

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Acetylphenylalanine | Single amino acid | Limited activity |

| N-Acetyllysine | Single amino acid | Histone modification |

| Ac-Lys-Gly | Dipeptide | Enhanced metabolic activity |

This compound stands out due to its dual amino acid structure, allowing for diverse biological interactions that single amino acids cannot achieve.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXRNUMVGRLMBL-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931667 | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14287-21-9 | |

| Record name | N-Acetylphenylalanyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.